N-cyclopropyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide
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Overview
Description
N-cyclopropyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide is a chemical compound with the molecular formula C12H18N2O5S2 and a molecular weight of 334.41 g/mol . This compound is characterized by the presence of a cyclopropyl group, a benzenesulfonamide moiety, and a methylsulfonylamino ethoxy side chain. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: N-bromosuccinimide (NBS)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-cyclopropyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-4-methylbenzenesulfonamide
- N-cyclopropyl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide
Uniqueness
N-cyclopropyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide is unique due to its specific structural features, such as the cyclopropyl group and the methylsulfonylamino ethoxy side chain
Properties
Molecular Formula |
C12H18N2O5S2 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-cyclopropyl-4-[2-(methanesulfonamido)ethoxy]benzenesulfonamide |
InChI |
InChI=1S/C12H18N2O5S2/c1-20(15,16)13-8-9-19-11-4-6-12(7-5-11)21(17,18)14-10-2-3-10/h4-7,10,13-14H,2-3,8-9H2,1H3 |
InChI Key |
PYXKCTNSYKUNQF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NCCOC1=CC=C(C=C1)S(=O)(=O)NC2CC2 |
Origin of Product |
United States |
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